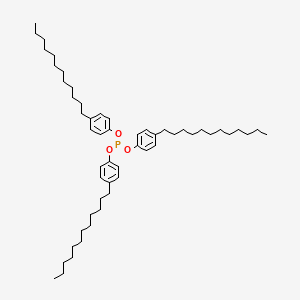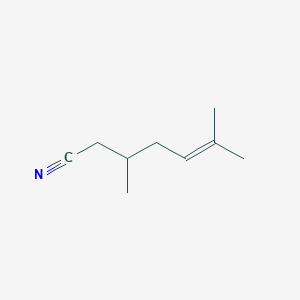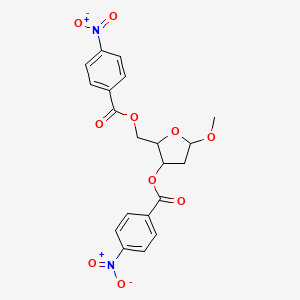
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two nitrobenzoyl groups attached to a pentofuranoside ring, which imparts distinct chemical and physical properties.
Métodos De Preparación
The synthesis of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the pentofuranoside ring. The nitrobenzoyl groups are then introduced through esterification reactions using nitrobenzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to produce the compound efficiently .
Análisis De Reacciones Químicas
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Aplicaciones Científicas De Investigación
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .
Comparación Con Compuestos Similares
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside can be compared with similar compounds such as:
Methyl 2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranoside: Differing by the presence of methyl groups instead of nitro groups.
2-Deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl chloride: Featuring a chloride group instead of a methoxy group. These compounds share similar structural frameworks but differ in their functional groups, leading to variations in their chemical properties and applications
Propiedades
Número CAS |
51785-71-8 |
|---|---|
Fórmula molecular |
C20H18N2O10 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
[5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3 |
Clave InChI |
NGKKKFKTIZCIEN-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


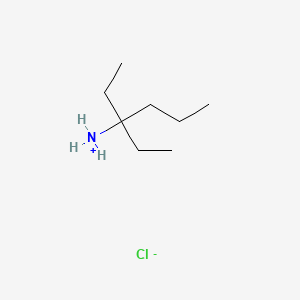
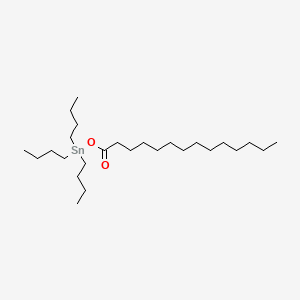
![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
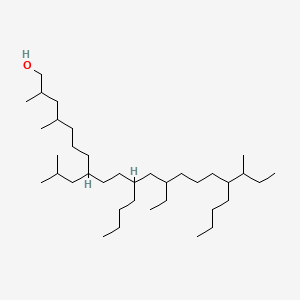
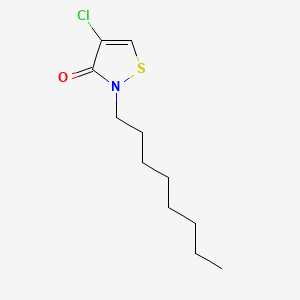
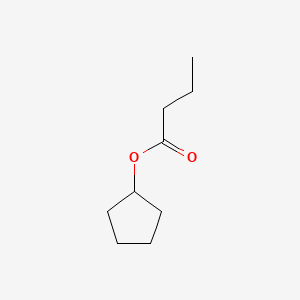
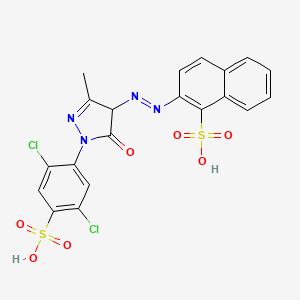
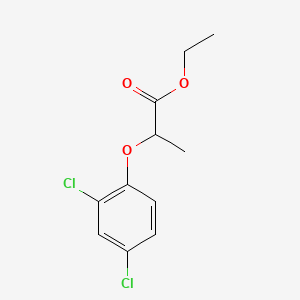
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
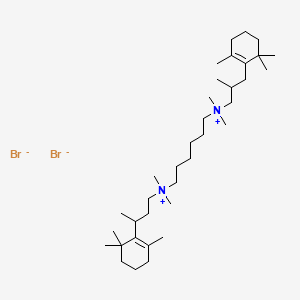
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
